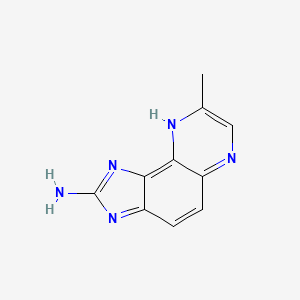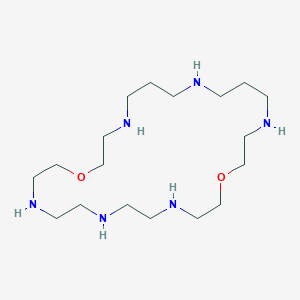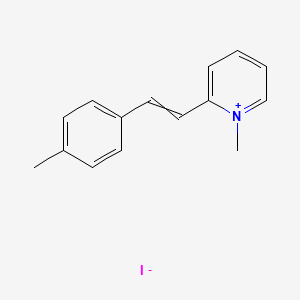![molecular formula C31H22N2O B14336086 4-([1,1'-Biphenyl]-4-yl)-7-(4-methoxyphenyl)-1,10-phenanthroline CAS No. 97802-14-7](/img/structure/B14336086.png)
4-([1,1'-Biphenyl]-4-yl)-7-(4-methoxyphenyl)-1,10-phenanthroline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-([1,1’-Biphenyl]-4-yl)-7-(4-methoxyphenyl)-1,10-phenanthroline is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenanthroline core substituted with biphenyl and methoxyphenyl groups, which contribute to its distinct chemical behavior and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-([1,1’-Biphenyl]-4-yl)-7-(4-methoxyphenyl)-1,10-phenanthroline typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation reaction, where biphenyl and methoxyphenyl groups are introduced to the phenanthroline core under acidic conditions . The reaction conditions often include the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
4-([1,1’-Biphenyl]-4-yl)-7-(4-methoxyphenyl)-1,10-phenanthroline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: AlCl3 as a catalyst in dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
4-([1,1’-Biphenyl]-4-yl)-7-(4-methoxyphenyl)-1,10-phenanthroline has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its anticancer properties due to its ability to interact with DNA and proteins.
Mécanisme D'action
The mechanism of action of 4-([1,1’-Biphenyl]-4-yl)-7-(4-methoxyphenyl)-1,10-phenanthroline involves its interaction with molecular targets such as DNA, proteins, and enzymes. The compound can intercalate into DNA, disrupting its structure and function, which is a key factor in its anticancer activity. Additionally, it can bind to metal ions, forming complexes that exhibit unique catalytic properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
4’-Methoxybiphenyl-4-carboxaldehyde: Shares the methoxyphenyl group but lacks the phenanthroline core.
N-(4’-Methoxy-4-biphenylylsulfonyl)-beta-alanine: Contains a biphenyl and methoxyphenyl group but differs in its overall structure and functional groups.
Uniqueness
4-([1,1’-Biphenyl]-4-yl)-7-(4-methoxyphenyl)-1,10-phenanthroline is unique due to its combination of biphenyl, methoxyphenyl, and phenanthroline moieties, which confer distinct electronic and steric properties. This uniqueness makes it valuable in various applications, particularly in materials science and medicinal chemistry.
Propriétés
Numéro CAS |
97802-14-7 |
|---|---|
Formule moléculaire |
C31H22N2O |
Poids moléculaire |
438.5 g/mol |
Nom IUPAC |
4-(4-methoxyphenyl)-7-(4-phenylphenyl)-1,10-phenanthroline |
InChI |
InChI=1S/C31H22N2O/c1-34-25-13-11-24(12-14-25)27-18-20-33-31-29(27)16-15-28-26(17-19-32-30(28)31)23-9-7-22(8-10-23)21-5-3-2-4-6-21/h2-20H,1H3 |
Clé InChI |
ZOZQGBKUYMWQMX-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=C(C=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


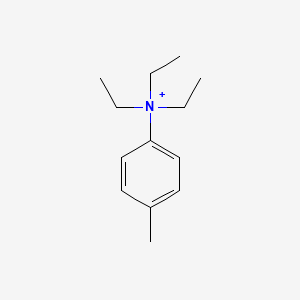
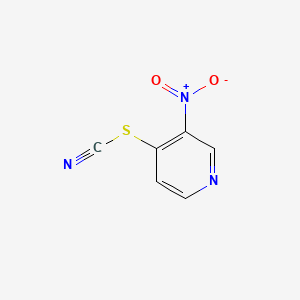
![3-Methyl-6-(4-methylphenoxy)benzo[c][1,8]naphthyridin-1(4H)-one](/img/structure/B14336013.png)

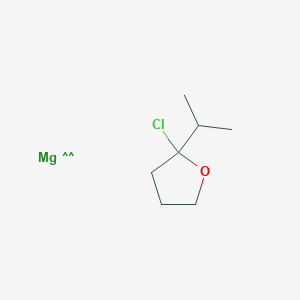
![1H-2,7-Methanocyclopenta[b]pyrazine](/img/structure/B14336030.png)

![Phosphonic acid, [2-oxo-2-(2-pyridinyl)ethyl]-, diethyl ester](/img/structure/B14336039.png)
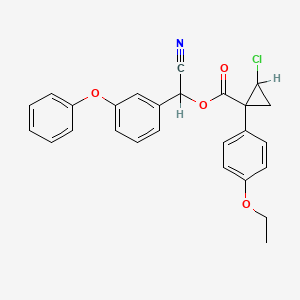
![Tert-butyl 2-[(4-chlorophenyl)methyl]-3,3-dimethylbutanoate](/img/structure/B14336049.png)
